molecular formula C13H21N B13196270 (3-Methylbutyl)[(4-methylphenyl)methyl]amine

(3-Methylbutyl)[(4-methylphenyl)methyl]amine

Cat. No.: B13196270
M. Wt: 191.31 g/mol
InChI Key: BJBLWUAGRUHRPB-UHFFFAOYSA-N
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Description

(3-Methylbutyl)[(4-methylphenyl)methyl]amine is an organic compound with the molecular formula C13H21N It is a derivative of amine, characterized by the presence of a 3-methylbutyl group and a 4-methylphenylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbutyl)[(4-methylphenyl)methyl]amine typically involves the reaction of 4-methylbenzyl chloride with 3-methylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like hydroxide or cyanide ions, polar aprotic solvents.

Major Products Formed:

    Oxidation: Amides, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(3-Methylbutyl)[(4-methylphenyl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Methylbutyl)[(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (3-Methylbutyl)[(4-phenylphenyl)methyl]amine: Similar structure but with a phenyl group instead of a methylphenyl group.

    (3-Methylbutyl)[(4-methoxyphenyl)methyl]amine: Contains a methoxy group on the phenyl ring.

    (3-Methylbutyl)[(4-chlorophenyl)methyl]amine: Features a chlorine atom on the phenyl ring.

Uniqueness: (3-Methylbutyl)[(4-methylphenyl)methyl]amine is unique due to the presence of both a 3-methylbutyl group and a 4-methylphenylmethyl group, which confer specific chemical and physical properties

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3-methyl-N-[(4-methylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C13H21N/c1-11(2)8-9-14-10-13-6-4-12(3)5-7-13/h4-7,11,14H,8-10H2,1-3H3

InChI Key

BJBLWUAGRUHRPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCCC(C)C

Origin of Product

United States

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